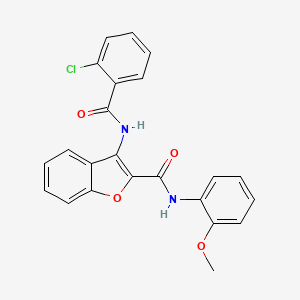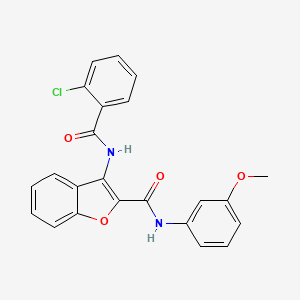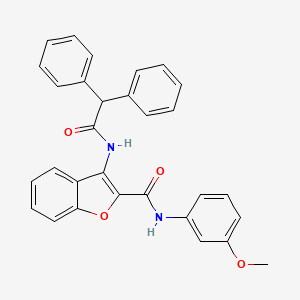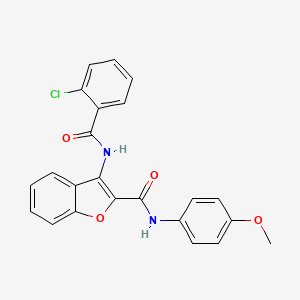![molecular formula C22H20ClFN4OS B6489878 6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359218-04-4](/img/structure/B6489878.png)
6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[4,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrazolo[4,3-d]pyrimidines are known to possess a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[4,3-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the adjacent pyrimidine ring. It also has various substituents attached to this core, including a 4-chlorophenyl group, a 2-fluorophenyl group, and an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of its substituents. These could influence properties such as solubility, melting point, and stability .科学研究应用
Antibacterial Activity
Pyrazolines and their derivatives have demonstrated antibacterial properties . Researchers have explored their effectiveness against bacterial strains, including Gram-positive and Gram-negative species. Investigating the specific antibacterial mechanisms and potential applications of our compound in treating infections would be valuable.
Antifungal Potential
Similar to antibacterial activity, pyrazolines have been studied for their antifungal effects . Our compound could be evaluated against fungal pathogens, such as Candida species or dermatophytes. Understanding its mode of action and spectrum of activity would contribute to antifungal drug development.
Antiparasitic Applications
Given the prevalence of parasitic diseases, compounds with antiparasitic properties are crucial. Pyrazolines have been investigated for their efficacy against parasites . Our compound might be tested against protozoans (e.g., Plasmodium, Trypanosoma) or helminths (e.g., Schistosoma, Ascaris).
Anti-Inflammatory Effects
Inflammation plays a pivotal role in various diseases. Pyrazolines have shown anti-inflammatory potential . Our compound could be assessed for its ability to modulate inflammatory pathways, potentially contributing to novel anti-inflammatory therapies.
Antioxidant Properties
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines have been linked to antioxidant activity . Investigating our compound’s ability to scavenge free radicals and protect cells from oxidative damage would be informative.
Neuroprotective Effects
Considering the compound’s structure, it may interact with neural systems. Assessing its impact on acetylcholinesterase (AchE) activity is crucial. AchE inhibition affects neurotransmission and behavior, making it relevant for neuroprotection .
作用机制
安全和危害
属性
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)24)27(21(20)29)12-15-8-10-17(23)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXFXMRSRTXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)


![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)

![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)



![3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489865.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)